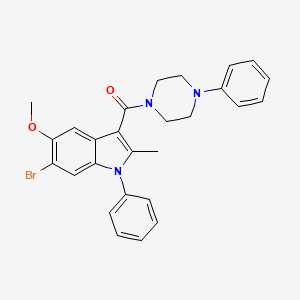
(6-bromo-5-methoxy-2-methyl-1-phenyl-1H-indol-3-yl)(4-phenylpiperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-BROMO-5-METHOXY-2-METHYL-1-PHENYL-3-(4-PHENYLPIPERAZINE-1-CARBONYL)-1H-INDOLE is a synthetic organic compound that belongs to the indole class of compounds Indoles are known for their diverse biological activities and are commonly found in many natural products and pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-BROMO-5-METHOXY-2-METHYL-1-PHENYL-3-(4-PHENYLPIPERAZINE-1-CARBONYL)-1H-INDOLE typically involves multi-step organic reactions. The starting materials often include brominated indole derivatives, methoxy-substituted phenyl compounds, and piperazine derivatives. Common synthetic routes may involve:
Bromination: Introduction of the bromine atom into the indole ring.
Methoxylation: Addition of a methoxy group to the phenyl ring.
Piperazine Coupling: Formation of the piperazine ring and its attachment to the indole core.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are optimized for scalability and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
6-BROMO-5-METHOXY-2-METHYL-1-PHENYL-3-(4-PHENYLPIPERAZINE-1-CARBONYL)-1H-INDOLE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may serve as a probe to study various biochemical processes. Its interactions with biological macromolecules can provide insights into enzyme mechanisms and receptor binding.
Medicine
In medicine, this compound has potential as a lead compound for drug development. Its structural features may be optimized to enhance its pharmacological properties, such as binding affinity and selectivity.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 6-BROMO-5-METHOXY-2-METHYL-1-PHENYL-3-(4-PHENYLPIPERAZINE-1-CARBONYL)-1H-INDOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-METHOXY-2-METHYL-1-PHENYL-3-(4-PHENYLPIPERAZINE-1-CARBONYL)-1H-INDOLE
- 6-BROMO-2-METHYL-1-PHENYL-3-(4-PHENYLPIPERAZINE-1-CARBONYL)-1H-INDOLE
- 6-BROMO-5-METHOXY-1-PHENYL-3-(4-PHENYLPIPERAZINE-1-CARBONYL)-1H-INDOLE
Uniqueness
The uniqueness of 6-BROMO-5-METHOXY-2-METHYL-1-PHENYL-3-(4-PHENYLPIPERAZINE-1-CARBONYL)-1H-INDOLE lies in its specific substitution pattern on the indole ring. The presence of both bromine and methoxy groups, along with the piperazine moiety, imparts distinct chemical and biological properties that differentiate it from similar compounds.
Eigenschaften
Molekularformel |
C27H26BrN3O2 |
|---|---|
Molekulargewicht |
504.4 g/mol |
IUPAC-Name |
(6-bromo-5-methoxy-2-methyl-1-phenylindol-3-yl)-(4-phenylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C27H26BrN3O2/c1-19-26(27(32)30-15-13-29(14-16-30)20-9-5-3-6-10-20)22-17-25(33-2)23(28)18-24(22)31(19)21-11-7-4-8-12-21/h3-12,17-18H,13-16H2,1-2H3 |
InChI-Schlüssel |
IWJHREJHBCKALE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=CC(=C(C=C2N1C3=CC=CC=C3)Br)OC)C(=O)N4CCN(CC4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-2-(furan-2-yl)-5-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11583079.png)
![2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11583083.png)
![3-chloro-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide](/img/structure/B11583084.png)
![(3Z)-3-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-(4-fluorobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11583088.png)
![(5Z)-5-(4-methylbenzylidene)-2-[4-(pentyloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11583090.png)
![(2E)-3-[2-(4-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(2-methoxyethyl)prop-2-enamide](/img/structure/B11583112.png)
![methyl (2E)-2-cyano-3-[2-(2-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate](/img/structure/B11583115.png)
![2-(2-Chloro-4-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}-6-methoxyphenoxy)acetamide](/img/structure/B11583123.png)
![Ethyl 7-(3-bromophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11583134.png)
![1-(4-Ethoxy-3-methoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11583141.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-1-[3-methoxy-4-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11583154.png)
methanone](/img/structure/B11583157.png)
![N-[5-methoxy-2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B11583160.png)
![2-(methylsulfanyl)-5-(3-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11583162.png)
